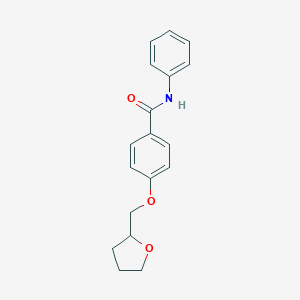![molecular formula C20H24N2O2 B250516 2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound is commonly known as BMA-155, and it is a member of the benzamide family of compounds. BMA-155 has been shown to have promising effects in the fields of neuroscience, cancer research, and drug discovery.
Mécanisme D'action
BMA-155 exerts its effects by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by BMA-155 leads to the downregulation of several signaling pathways, including the Akt/mTOR and MAPK pathways. This downregulation results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
BMA-155 has been shown to have potent effects on cell proliferation and apoptosis in various cell lines. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. BMA-155 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMA-155 in laboratory experiments is its potency and specificity. BMA-155 has been shown to have potent effects on CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using BMA-155 is its potential toxicity. BMA-155 has been shown to have toxic effects on some cell lines, and caution should be exercised when using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on BMA-155. One potential direction is the development of BMA-155 analogs with improved potency and specificity. Another potential direction is the investigation of the effects of BMA-155 on other signaling pathways and cellular processes. Additionally, the potential use of BMA-155 in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of BMA-155 involves the reaction of 2-phenylethylamine with butyryl chloride, followed by the reaction of the resulting product with 4-aminobenzophenone. The final product is then purified using column chromatography. The synthesis of BMA-155 is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
BMA-155 has been shown to have potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of neuronal signaling. Inhibition of CK2 has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[butanoyl(methyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-9-19(23)22(2)18-13-8-7-12-17(18)20(24)21-15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3,(H,21,24) |
Clé InChI |
GFOMJBBOLKUWAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
